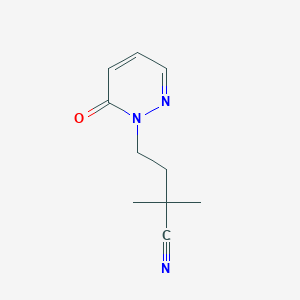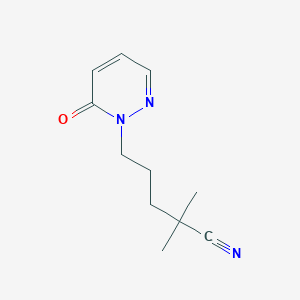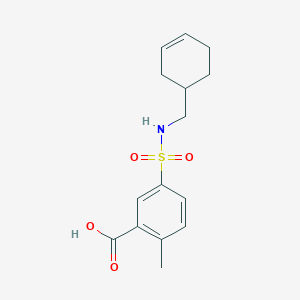![molecular formula C16H23NO4 B7589879 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid, also known as TMB-4, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 is a derivative of benzoic acid and contains a morpholine ring, which gives it unique properties.
Mécanisme D'action
The mechanism of action of 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid is not fully understood, but it is believed to work by modulating the immune response and reducing inflammation. 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to activate the Nrf2 pathway, which plays a crucial role in regulating oxidative stress.
Biochemical and Physiological Effects:
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to increase the expression of antioxidant enzymes, which helps to protect cells from oxidative damage. In addition, 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a neuroprotective effect by reducing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid in lab experiments is its ability to modulate the immune response and reduce inflammation. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Orientations Futures
There are several potential future directions for research involving 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid and its potential therapeutic applications. Additionally, more research is needed to determine the optimal dosing and administration of 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid in various disease models.
Méthodes De Synthèse
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid can be synthesized through a multistep process involving the reaction of 2-(2,2,6-trimethylmorpholin-4-yl)ethanol with benzoic acid in the presence of a catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[2-(2,2,6-trimethylmorpholin-4-yl)ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-10-17(11-16(2,3)21-12)7-8-20-14-6-4-5-13(9-14)15(18)19/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNKHNZDOVPYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)CCOC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)


![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)

![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)

![2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589872.png)

![2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid](/img/structure/B7589912.png)